molecular formula C8H18Br2O2Si B14275393 Bis(2-bromoethyl)(diethoxy)silane CAS No. 166262-00-6

Bis(2-bromoethyl)(diethoxy)silane

Cat. No.: B14275393
CAS No.: 166262-00-6
M. Wt: 334.12 g/mol
InChI Key: JWMGRNJDZIMCJV-UHFFFAOYSA-N
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Description

Bis(2-bromoethyl)(diethoxy)silane: is an organosilicon compound with the molecular formula C8H18Br2O2Si It is characterized by the presence of two bromoethyl groups and two ethoxy groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-bromoethyl)(diethoxy)silane typically involves the reaction of diethoxysilane with 2-bromoethanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:

Si(OEt)2H+2BrCH2CH2OHSi(OEt)2(CH2CH2Br)2+2H2O\text{Si(OEt)2H} + 2 \text{BrCH2CH2OH} \rightarrow \text{Si(OEt)2(CH2CH2Br)2} + 2 \text{H2O} Si(OEt)2H+2BrCH2CH2OH→Si(OEt)2(CH2CH2Br)2+2H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Bis(2-bromoethyl)(diethoxy)silane can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. For example, reaction with sodium azide can yield the corresponding azide compound.

    Reduction Reactions: The compound can be reduced to form the corresponding ethylsilane derivative.

    Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water to form silanols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, etc., under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Azide Derivatives: From nucleophilic substitution.

    Ethylsilane Derivatives: From reduction.

    Silanols: From hydrolysis.

Scientific Research Applications

Chemistry:

    Synthesis of Functionalized Silanes: Bis(2-bromoethyl)(diethoxy)silane is used as a precursor for the synthesis of various functionalized silanes, which are important in the development of advanced materials.

Biology and Medicine:

    Drug Delivery Systems: The compound can be used in the design of drug delivery systems due to its ability to form stable bonds with biological molecules.

Industry:

    Adhesives and Sealants: It is used in the formulation of adhesives and sealants due to its ability to enhance adhesion properties.

    Surface Modification: The compound is employed in surface modification techniques to improve the properties of materials such as polymers and ceramics.

Mechanism of Action

The mechanism of action of bis(2-bromoethyl)(diethoxy)silane involves the reactivity of the bromoethyl groups and the ethoxy groups. The bromoethyl groups can participate in nucleophilic substitution reactions, while the ethoxy groups can undergo hydrolysis to form silanols. These reactive sites allow the compound to interact with various substrates and form stable bonds, making it useful in a wide range of applications.

Comparison with Similar Compounds

Similar Compounds:

  • Bis(2-chloroethyl)(diethoxy)silane
  • Bis(2-iodoethyl)(diethoxy)silane
  • Bis(2-bromoethyl)(dimethoxy)silane

Comparison:

  • Reactivity: Bis(2-bromoethyl)(diethoxy)silane is more reactive than its chloro and iodo counterparts due to the higher reactivity of the bromine atom in nucleophilic substitution reactions.
  • Applications: While all these compounds can be used in similar applications, this compound is preferred in certain cases due to its optimal balance of reactivity and stability.
  • Unique Properties: The presence of both bromoethyl and ethoxy groups in this compound provides a unique combination of reactivity and hydrolyzability, making it a versatile compound for various applications.

Properties

166262-00-6

Molecular Formula

C8H18Br2O2Si

Molecular Weight

334.12 g/mol

IUPAC Name

bis(2-bromoethyl)-diethoxysilane

InChI

InChI=1S/C8H18Br2O2Si/c1-3-11-13(7-5-9,8-6-10)12-4-2/h3-8H2,1-2H3

InChI Key

JWMGRNJDZIMCJV-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCBr)(CCBr)OCC

Origin of Product

United States

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